Tert-butyl 3-methylazetidine-3-carboxylate
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Overview
Description
Tert-butyl 3-methylazetidine-3-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The tert-butyl group and the carboxylate ester functionality make this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methylazetidine-3-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with appropriate reagents. One common method includes the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then treated with methylmagnesium bromide in diethyl ether at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl 3-oxoazetidine-1-carboxylate, while reduction could produce tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate .
Scientific Research Applications
Tert-butyl 3-methylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methylazetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-methylazetidine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 3-methylazetidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(4)5-10-6-9/h10H,5-6H2,1-4H3 |
InChI Key |
KTLKYGHKGZJRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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